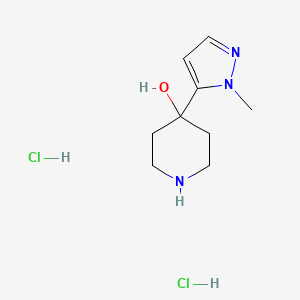
4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride” is a chemical compound with the molecular formula C9H17Cl2N3O and a molecular weight of 254.16. It is intended for research use only and is not for human or veterinary use .
Molecular Structure Analysis
The InChI code for “4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride” is 1S/C9H15N3O.2ClH/c1-12-7(6-10-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H .Scientific Research Applications
Green Chemistry and Synthesis
This compound is used in the efficient and green one-pot three-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s . The process involves a condensation reaction of aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine/hydrazine hydrate .
Antioxidant Activity
The compound has been evaluated for its antioxidant activities . It has been found that several derivatives of the compound have good radical scavenging activity .
Anticancer Activity
The compound has been evaluated for its anticancer activities . Some derivatives have shown cytotoxic properties on colorectal RKO carcinoma cells .
Antimicrobial Activity
Some derivatives of the compound have shown potent antibacterial activity against Methicillin-susceptible strains of Staphylococcus aureus (MSSA) and Methicillin-resistant strains of Staphylococcus aureus (MRSA) .
Antileishmanial Activity
The compound has been evaluated for its antileishmanial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the derivatives .
Antimalarial Activity
The compound has also been evaluated for its antimalarial activities . The same derivative that showed antileishmanial activity also showed potential in this field .
Inhibition of Cytochrome P450 Enzymes
The compound has been used in the discovery of a new compound that showed potent NAMPT activity accompanied with attenuated CYP direct inhibition towards multiple CYP isoforms .
Mechanism of Action
The mechanism of action of “4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride” is not explicitly mentioned in the available resources .
The storage temperature is room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not reported .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-8(2-5-11-12)9(13)3-6-10-7-4-9;;/h2,5,10,13H,3-4,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWTMDONRDUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CCNCC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride | |
CAS RN |
2126161-91-7 |
Source


|
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

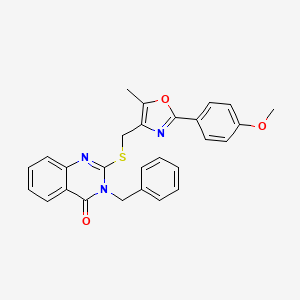
![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)
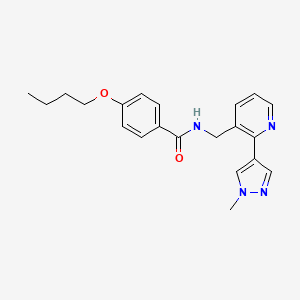

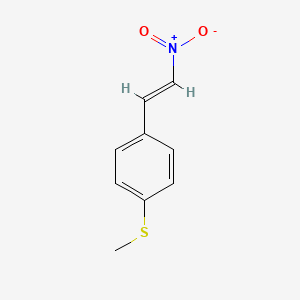

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)
![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)
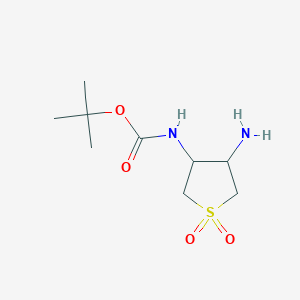
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

